molecular formula C20H20N4OS2 B2894514 3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-70-4

3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2894514
CAS No.: 847402-70-4
M. Wt: 396.53
InChI Key: YTRBMXMWRSYVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-(Isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound with significant potential for various applications. Its structure comprises a benzo[d]thiazol-2(3H)-one core linked to a triazole ring, bearing isopropylthio and o-tolyl substituents. This compound stands out due to its intricate molecular architecture, which endows it with unique chemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-(Isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can be achieved through multi-step organic reactions, involving the construction of the benzo[d]thiazol-2(3H)-one core followed by the introduction of the triazole moiety. Common synthetic routes include the cyclization of 2-aminothiophenol derivatives with α-halo acids to form the benzo[d]thiazole ring, followed by further functionalization to introduce the triazole ring under appropriate conditions such as the use of azide reagents and copper(I) catalysis in a Huisgen cycloaddition reaction. Industrial Production Methods: Large-scale production may involve optimization of the synthetic routes with considerations for cost, yield, and environmental impact. This could include the use of greener solvents, catalysis, and continuous flow techniques to enhance scalability.

Chemical Reactions Analysis

Types of Reactions: This compound may undergo various types of reactions including oxidation, reduction, nucleophilic substitution, and electrophilic substitution, due to the presence of both electron-donating and electron-withdrawing groups. Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide or permanganate, reducing agents like sodium borohydride, nucleophiles like amines or alkoxides, and electrophiles like alkyl halides or acyl halides. Reactions typically occur under mild to moderate conditions, often in the presence of catalysts or under inert atmospheres to prevent side reactions. Major Products Formed: The products formed from these reactions can vary widely, including oxidized derivatives, reduced forms, substituted benzo[d]thiazole derivatives, and triazole ring-modified compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry. Biology: Its biological applications may include its use as a probe in biochemical assays, or as a potential candidate for developing new drugs targeting specific biological pathways. Medicine: The compound may exhibit pharmacological properties, potentially acting as an antimicrobial, anticancer, or antiviral agent, given its structural features. Industry: Industrially, it could be utilized in the development of advanced materials, such as specialty polymers or coatings, or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

This compound's mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with biological targets like enzymes or receptors, modulating their activity through binding interactions. Molecular docking studies and biochemical assays would provide insights into the exact pathways and targets involved.

Comparison with Similar Compounds

Compared to other similar compounds, 3-((5-(Isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to its specific substitution pattern and the unique electronic properties conferred by the isopropylthio and o-tolyl groups. Similar compounds might include derivatives with varying substituents on the triazole ring or modifications on the benzo[d]thiazol-2(3H)-one core, which could alter their chemical reactivity and applications.

Properties

IUPAC Name

3-[[4-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-13(2)26-19-22-21-18(24(19)15-9-5-4-8-14(15)3)12-23-16-10-6-7-11-17(16)27-20(23)25/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRBMXMWRSYVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SC(C)C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.